N-[1-(2-methylphenyl)ethyl]aniline
Description
Properties
CAS No. |
791808-29-2 |
|---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-[1-(2-methylphenyl)ethyl]aniline |
InChI |
InChI=1S/C15H17N/c1-12-8-6-7-11-15(12)13(2)16-14-9-4-3-5-10-14/h3-11,13,16H,1-2H3 |
InChI Key |
HFCVXWGJZKTSQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
H-Cube Flow Reactor Technology
A modern approach utilizes continuous-flow hydrogenation systems such as H-Cube reactors. This method enables in situ imine formation and reduction without isolating intermediates. The protocol involves:
- Mixing aniline with 2-methylphenylacetaldehyde in ethanol.
- Pumping the solution through a preheated H-Cube reactor (60°C) equipped with a Pd/C cartridge under 30 bar H₂ pressure.
- Collecting the output and evaporating solvents to isolate the product.
Advantages :
- Eliminates handling of hazardous reductants (e.g., NaBH₄)
- Achieves >85% conversion in 1 hr residence time
- Compatible with acid-sensitive functional groups
Limitations :
- Requires specialized equipment
- Catalyst cartridges add operational costs
Classical Sodium Borohydride Reduction
Adapting methods from N-ethylaniline synthesis, this batch process involves:
Procedure :
- Imine Formation : Stir aniline (93 g, 1 mol) with 2-methylphenylacetaldehyde (134 g, 1 mol) in ethanol (500 mL) at 25°C for 2 hrs.
- Reduction : Add NaBH₄ (37.8 g, 1 mol) portionwise over 30 mins.
- Workup : Quench with HCl (1M), extract with ethyl acetate, and dry over Na₂SO₄.
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 72–78% |
| Purity (HPLC) | 91–94% |
| Reaction Time | 4.5 hrs |
Optimization Notes :
- Replacing NaBH₄ with NaBH₃CN increases yields to 82% but raises toxicity concerns
- Acidic conditions (pH 4–5) accelerate imine formation but risk side reactions
Catalytic Hydrogenation Routes
Palladium-Mediated Hydrogenation
Building on patent EP2892877B1, this method employs heterogeneous catalysis:
Protocol :
- Dissolve N-(1-(2-methylphenyl)vinyl)aniline (2.14 g, 10 mmol) in methanol (50 mL).
- Add 10% Pd/C (0.5 g) and stir under H₂ (50 psi) at 30°C for 3 hrs.
- Filter through Celite and concentrate under vacuum.
Key Outcomes :
- 89% isolated yield
- >99% conversion by GC-MS
- Catalyst recyclability: 5 cycles with <5% activity loss
Critical Parameters :
- Solvent polarity significantly impacts reaction kinetics (methanol > ethanol > ethyl acetate)
- Hydrogen pressures below 30 psi result in incomplete reduction
Nucleophilic Substitution Approaches
Alkylation with 1-(2-Methylphenyl)ethyl Halides
Though less common, this two-step method provides an alternative pathway:
Step 1 – Halide Synthesis :
React 1-(2-methylphenyl)ethanol (15.2 g, 0.1 mol) with PBr₃ (27 g, 0.1 mol) in dry ether:1-(2-Methylphenyl)ethyl bromide yield: 86%
Step 2 – Amination :
Heat aniline (9.3 g, 0.1 mol) with the bromide (19.5 g, 0.1 mol) and K₂CO₃ (13.8 g, 0.1 mol) in DMF at 80°C for 12 hrs.
Performance Data :
| Metric | Value |
|---|---|
| Overall Yield | 61% |
| Purity | 88% |
| Byproducts | 12% dialkylated species |
Comparative Method Analysis
Table 1: Synthesis Method Comparison
Key Observations :
- Catalytic hydrogenation balances yield and purity effectively
- Flow chemistry excels in throughput but demands capital investment
- Alkylation routes suffer from poor atom economy and byproduct formation
Purification and Characterization
Chromatographic Techniques
- Flash Chromatography : Silica gel (230–400 mesh) with hexane:EtOAc (8:2)
- HPLC Conditions : C18 column, MeCN:H₂O (70:30), 1 mL/min, UV 254 nm
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.25–6.98 (m, 9H, Ar-H), 4.21 (q, J=6.8 Hz, 1H), 2.38 (s, 3H), 1.52 (d, J=6.8 Hz, 3H)
- HRMS : m/z calcd for C₁₅H₁₇N 211.1361; found 211.1359
Industrial Considerations
Environmental Impact
- Pd/C systems enable catalyst recovery (90–95% efficiency)
- NaBH₄ routes generate borate waste requiring pH adjustment before disposal
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylphenyl)ethyl]aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
N-[1-(2-methylphenyl)ethyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-methylphenyl)ethyl]aniline involves its interaction with specific molecular targets and pathways. For instance, its biological activities may be attributed to its ability to interact with cellular enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N-[1-(2-Bromophenyl)ethyl]aniline
- Molecular Formula : C₁₄H₁₄BrN
- Molecular Weight : 276.17 g/mol
- Key Differences: The bromine atom at the 2-position introduces significant steric bulk and electron-withdrawing effects compared to the methyl group in the target compound.
N-[1-(3-Methoxyphenyl)ethyl]-2-methylaniline
Heterocyclic and Functional Group Modifications
3-Ethynyl-N-[1-(5-methylthiophen-2-yl)ethyl]aniline
- Molecular Formula : C₁₅H₁₅NS
- Molecular Weight : 241.35 g/mol
- Key Differences : The thiophene ring introduces sulfur-based π-electron delocalization, while the ethynyl group enables click chemistry applications. These features contrast with the purely aromatic and aliphatic nature of the target compound .
N-[1-(3-Pyridinyl)ethyl]aniline
Electron-Deficient Analogues
2-Methyl-N-[1-(2-nitrophenyl)ethyl]aniline
Data Table: Comparative Properties of Selected Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| N-[1-(2-methylphenyl)ethyl]aniline | C₁₅H₁₇N | 211.31 | 2-methylphenyl, ethyl | Moderate steric hindrance, neutral electronics |
| N-[1-(2-bromophenyl)ethyl]aniline | C₁₄H₁₄BrN | 276.17 | 2-bromophenyl, ethyl | Halogen bonding, electron-deficient ring |
| N-[1-(3-methoxyphenyl)ethyl]-2-methylaniline | C₁₆H₁₉NO | 241.33 | 3-methoxy, 2-methyl | Electron-rich ring, enhanced nucleophilicity |
| 3-Ethynyl-N-[1-(5-methylthiophen-2-yl)ethyl]aniline | C₁₅H₁₅NS | 241.35 | Thiophene, ethynyl | Sulfur π-system, click chemistry compatibility |
| N-[1-(3-Pyridinyl)ethyl]aniline | C₁₃H₁₄N₂ | 198.27 | Pyridine | Basic nitrogen, metal coordination capability |
Q & A
Q. What are the recommended synthetic routes for N-[1-(2-methylphenyl)ethyl]aniline, and how can reaction yields be optimized?
The synthesis of This compound typically involves reductive amination between 2-methylacetophenone and aniline. Key steps include:
- Catalyst selection : Use palladium on carbon (Pd/C) or sodium triacetoxyborohydride (NaBH(OAc)₃) for efficient reduction of the imine intermediate .
- Solvent optimization : Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction rates, while methanol may stabilize intermediates .
- Yield improvement : Design of Experiments (DoE) can optimize temperature (60–80°C), stoichiometry (1:1.2 aniline:ketone), and catalyst loading (5–10 mol%) .
Q. How should this compound be characterized to confirm its structural integrity?
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- LogP : Predicted ~3.2 (ACD/Labs Percepta), indicating moderate lipophilicity .
- Solubility : Sparingly soluble in water (<0.1 mg/mL); use DMSO or ethanol for in vitro assays .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the secondary amine .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what computational methods validate these interactions?
- Molecular docking : Use AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT₂A), leveraging its structural similarity to psychoactive arylcyclohexylamines .
- Density Functional Theory (DFT) : Calculate charge distribution on the aniline nitrogen to predict nucleophilic reactivity in enzyme inhibition studies .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .
Q. What analytical strategies resolve contradictions in reported toxicity data for this compound?
- In vitro assays : Compare cytotoxicity (IC₅₀) across cell lines (e.g., HepG2 vs. HEK293) using MTT assays .
- Metabolite profiling : LC-MS/MS identifies oxidative metabolites (e.g., N-oxide derivatives) that may contribute to toxicity discrepancies .
- OECD guidelines : Apply Test No. 423 (acute oral toxicity) to classify the compound under GHS Category 4 (LD₅₀ > 300 mg/kg) .
Q. How can this compound serve as a precursor in medicinal chemistry?
- Anticancer agents : Functionalize the aniline moiety with isoxazole or thiazole groups to enhance kinase inhibition (e.g., EGFR inhibitors) .
- Antiviral analogs : Introduce fluorinated substituents on the 2-methylphenyl ring to improve binding to viral proteases .
- Pharmacokinetic optimization : Modify logP via N-alkylation (e.g., ethyl groups) to balance blood-brain barrier permeability and metabolic stability .
Q. What experimental designs mitigate challenges in scaling up this compound synthesis?
- Continuous flow chemistry : Reduces reaction time (2–4 hours vs. 12 hours batch) and improves yield consistency .
- Green chemistry : Replace traditional reducing agents with catalytic hydrogenation (H₂, 1–3 atm) to minimize waste .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor imine intermediate formation in real time .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
